2,4,5-Trimethylphenylboronic acid 2,4,5-Trimethylphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 352534-80-6
VCID: VC21182786
InChI: InChI=1S/C9H13BO2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5,11-12H,1-3H3
SMILES: B(C1=CC(=C(C=C1C)C)C)(O)O
Molecular Formula: C9H13BO2
Molecular Weight: 164.01 g/mol

2,4,5-Trimethylphenylboronic acid

CAS No.: 352534-80-6

Cat. No.: VC21182786

Molecular Formula: C9H13BO2

Molecular Weight: 164.01 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Trimethylphenylboronic acid - 352534-80-6

Specification

CAS No. 352534-80-6
Molecular Formula C9H13BO2
Molecular Weight 164.01 g/mol
IUPAC Name (2,4,5-trimethylphenyl)boronic acid
Standard InChI InChI=1S/C9H13BO2/c1-6-4-8(3)9(10(11)12)5-7(6)2/h4-5,11-12H,1-3H3
Standard InChI Key NNQHKSYWLLYOHI-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1C)C)C)(O)O
Canonical SMILES B(C1=CC(=C(C=C1C)C)C)(O)O

Introduction

Chemical Identity and Structural Features

2,4,5-Trimethylphenylboronic acid is a substituted arylboronic acid with the molecular formula C9H13BO2\text{C}_9\text{H}_{13}\text{BO}_2 and a molecular weight of 164.01 g/mol . Its structure consists of a boronic acid group (-B(OH)₂) attached to a benzene ring, with methyl substituents at the 2, 4, and 5 positions. This steric arrangement imparts unique reactivity and selectivity in synthetic applications.

Key Structural Data:

PropertyValueSource
Molecular FormulaC9H13BO2\text{C}_9\text{H}_{13}\text{BO}_2
Molecular Weight164.01 g/mol
CAS Number352534-80-6
IUPAC Name(2,4,5-Trimethylphenyl)boronic acid

Physical and Chemical Properties

Thermodynamic and Physicochemical Characteristics

The compound exhibits distinct physical properties critical for handling and storage:

PropertyValueSource
Melting Point180–190°C (lit.)
Boiling Point319.5°C at 760 mmHg
Density1.05 g/cm³
Flash Point147°C
Storage Conditions2–8°C

The boronic acid group confers moderate acidity (pKa ~ 8–9), enabling deprotonation under basic conditions to form boronate anions, which are reactive intermediates in cross-coupling reactions .

Stability and Reactivity

2,4,5-Trimethylphenylboronic acid is sensitive to moisture and oxygen, necessitating storage under inert atmospheres. Its stability is influenced by steric hindrance from the methyl groups, which may reduce reactivity compared to less-substituted boronic acids .

StepReagents/ConditionsYield
Grignard FormationMesitylbromide, Mg, THF, reflux
Boronate FormationTrimethyl borate, -78°C to RT85%
Hydrolysis1M HCl, 0°C to RT85%
Adapted from

Note: Steric differences in 2,4,5-substitution may alter reaction kinetics compared to 2,4,6-isomers.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

2,4,5-Trimethylphenylboronic acid is employed in palladium-catalyzed cross-coupling reactions to form biaryl structures. For example, coupling with aryl halides under basic conditions yields substituted biphenyls, critical in pharmaceuticals and materials science .

Representative Reaction:
Ar-B(OH)2+Ar’-XPd catalyst, baseAr-Ar’+Byproducts\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd catalyst, base}} \text{Ar-Ar'} + \text{Byproducts}
Conditions: Toluene/water, Pd(PPh₃)₄, Na₂CO₃, 100°C .

Copper-Catalyzed N-Arylation

While steric hindrance limits its utility in some couplings (e.g., sulfoximine N-arylation ), the compound remains viable for less sterically demanding substrates.

Sensor and Material Development

The boronic acid moiety enables interactions with diols (e.g., sugars), making it useful in molecular recognition systems or self-assembled materials .

Hazard CodeDescriptionSource
XiIrritant
RIDADRNonhazardous transport

Personal Protective Equipment (PPE)

  • Eye Protection: Safety goggles or face shields .

  • Respiratory Protection: N95 or P1 respirators .

  • Skin Protection: Impermeable gloves .

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